molecular formula C8H6Cl2N2 B131914 5,6-Dichloro-2-methylbenzimidazole CAS No. 6478-79-1

5,6-Dichloro-2-methylbenzimidazole

Cat. No. B131914
Key on ui cas rn: 6478-79-1
M. Wt: 201.05 g/mol
InChI Key: WMOBNOCVMZFPEN-UHFFFAOYSA-N
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Patent
US08716491B2

Procedure details

Triethyl orthoacetate (4.6 g, 1 eq) was added drop wise to a refluxing mixture of 4,5-dichloro-1,2-phenylenediamine (5 g, 1 eq) and a catalytic amount of p-toluenesulfonic acid in toluene (40 mL). The mixture was refluxed for 3 hrs and 5.7 g black solid was collected after evaporation of the solvents under reduced pressure and used directly in the following step without further purification. ESI-MS (m/z) calcd (found): 200.0 (201.1) for [M+H]+. To the crude 5,6-dichloro-2-methyl-benzoimidazole (5.7 g, 1 eq) (see FIG. 9) and grinded potassium hydroxide (4.8 g, 3 eq) in acetone (50 mL) was added iodomethane (5.2 g, 1.4 eq) drop wise and the mixture was stirred overnight. The solvent was evaporated under reduced pressure and the residue was partitioned between dichloromethane (200 mL) and water (200 mL). The aqueous phase was washed two times with dichloromethane (200 mL) and the combined organic phase was dried over Na2SO4 and evaporated to dryness. The crude product was recrystallized from ethyl acetate. 5.5 g product was collected as pale flakes with 90.6% yield for two steps. 1H NMR: (CDCl3) 2.55 (s, 3H), 3.63 (s, 3H), 7.28 (s, 1H), 7.68 (s, 1H). 13C NMR: (CDCl3): 13.82, 30.05, 110.20, 120.00, 125.58, 125.75, 134.97, 141.83, 153.93. ESI-MS (m/z) calcd (found): 214.0 (215.1) for [M+H]+.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.2 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](OCC)(OCC)(OCC)C.ClC1C(Cl)=CC(N)=C(N)C=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:33][C:34]1[C:43]([Cl:44])=[CH:42][C:37]2[N:38]=[C:39]([CH3:41])[NH:40][C:36]=2[CH:35]=1.[OH-].[K+].IC>C1(C)C=CC=CC=1.CC(C)=O>[Cl:44][C:43]1[C:34]([Cl:33])=[CH:35][C:36]2[N:40]([CH3:1])[C:39]([CH3:41])=[N:38][C:37]=2[CH:42]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(N2)C)C=C1Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
5.2 g
Type
reactant
Smiles
IC
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
5.7 g black solid was collected
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
used directly in the following step without further purification
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (200 mL) and water (200 mL)
WASH
Type
WASH
Details
The aqueous phase was washed two times with dichloromethane (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
5.5 g product was collected as pale flakes with 90.6% yield for two steps

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC2=C(N(C(=N2)C)C)C=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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